2-(3-Bromophenyl)-2-methyloxetane
Overview
Description
2-(3-Bromophenyl)-2-methyloxetane is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Suzuki Cross-Coupling Reactions
2-(3-Bromophenyl)-2-methyloxetane derivatives have been utilized as precursors in Suzuki cross-coupling reactions. These reactions are fundamental in creating biaryl compounds through the coupling of arylboronic acids with aryl halides, including bromides. Such processes are crucial for synthesizing complex organic molecules found in pharmaceuticals, agrochemicals, and organic materials. For instance, the use of P,O-ligand catalyzed Suzuki reactions demonstrates the utility of bromophenyl compounds in achieving high yields of desired products across a variety of substrates (Xiaohong Bei et al., 1999).
Polymer Chemistry
In the realm of polymer chemistry, soluble and insoluble polyoxetanes with ω-brom-2-oxaalkyl side chains have been synthesized through cationic ring-opening polymerization. These polymers, derivable from 3-(ω-bromo-2-oxaalkyl)-3-methyloxetanes, are key to developing chemically modified polyethers with applications in catalysis and material science. Such modifications enable the creation of polymers with specific functional groups, leading to materials with novel properties, including catalytic activity and altered physical characteristics (M. Motoi et al., 1989).
Antifungal Compounds
Research has also explored the synthesis and biological evaluation of compounds derived from this compound for potential medicinal applications. For example, derivatives have shown selective inhibition against the enzyme cyclooxygenase-2 (COX-2), indicating potential for anti-inflammatory applications. This suggests that modifying the bromophenyl structure can lead to novel therapeutic agents with specific biological activities (Kapileswar Seth et al., 2014).
Antimicrobial Polymers
Furthermore, polyoxetanes bearing bromine atoms have been investigated for their antimicrobial properties. These studies contribute to the development of new materials with potential applications in preventing microbial growth on surfaces and in medical devices. The synthesis of amphiphilic block copolymers from polyfluorenes demonstrates the versatility of brominated compounds in creating functional materials with significant biological activity (S. Chakrabarty et al., 2011).
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYRHWYLAAEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590055 | |
Record name | 2-(3-Bromophenyl)-2-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-58-2 | |
Record name | 2-(3-Bromophenyl)-2-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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